Cas no 13114-87-9 (3-(Trifluoromethyl)phenylurea)

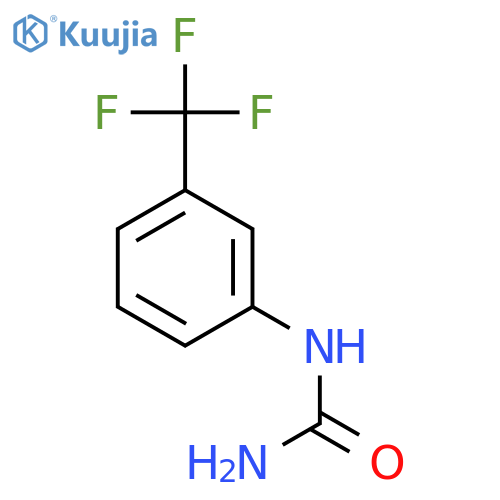

3-(Trifluoromethyl)phenylurea structure

商品名:3-(Trifluoromethyl)phenylurea

3-(Trifluoromethyl)phenylurea 化学的及び物理的性質

名前と識別子

-

- 1-(3-(Trifluoromethyl)phenyl)urea

- [3-(trifluoromethyl)phenyl]urea

- 1-[3-(trifluoromethyl)phenyl]urea

- 3-(Trifluoromethyl)phenylurea

- Urea,N-[3-(trifluoromethyl)phenyl]-

- 3-Trifluoromethylphenylurea

- trifluoromethyl phenylurea

- AKOS B028824

- Didemethylfluometuron

- 3-(trifluoromethyl)phenyl

- [3-(trifluoromethyl)phenyl]-ure

- 1-(3-Trifluoromethylphenyl) moy

- 3-(Carbamoylamino)benzotrifluoride, 3-Ureidobenzotrifluoride

- Urea,.alpha.,.alpha.-trifluoro-m-tolyl)-

- 13114-87-9

- N-[3-(trifluoro-methyl)phenyl]urea

- (3-trifluoromethylphenyl)urea

- 1-[3-(tri-fluoromethyl)phenyl]urea

- MFCD00025424

- MLS000058790

- Urea, N-[3-(trifluoromethyl)phenyl]-

- NSC 136288

- DTXSID0065355

- AMY31377

- SDCCGMLS-0020472.P002

- TRIFLUOROMETHYL)PHENYL UREA, 3-(

- AKOS000161408

- 3-(alpha,alpha,alpha-Trifluoro-m-tolyl)urea

- FT-0613956

- QA3K6C5P54

- SR-01000197063-1

- (3-(Trifluoromethyl)phenyl)urea

- N-(3-Trifluoromethylphenyl)urea

- Urea, (3-(trifluoromethyl)phenyl)-

- EINECS 236-040-2

- CHEMBL1338939

- (3-trifluoromethyl-phenyl)-urea

- SY081437

- Urea, (alpha,alpha,alpha-trifluoro-m-tolyl)-

- Urea, (.alpha.,.alpha.,.alpha.-trifluoro-m-tolyl)-

- GF6

- HMS2401M04

- UNII-QA3K6C5P54

- N-[3-(trifluoromethyl)phenyl]urea

- Urea, N-(3-(trifluoromethyl)phenyl)-

- Urea, [3-(trifluoromethyl)phenyl]-

- SCHEMBL167618

- BDBM50427553

- SMR000069055

- 3-(.alpha.,.alpha.-Trifluoro-m-tolyl)urea

- Fluometuron-N,N-desmethyl

- (M-(TRIFLUOROMETHYL)PHENYL)UREA

- 1-(3-(tri-fluoromethyl)phenyl)urea

- NS00021594

- PS-6612

- CS-0037972

- NSC136288

- 3-(.alpha.,.alpha.,.alpha.-Trifluoro-m-tolyl)urea

- EN300-230477

- SR-01000197063

- NSC-136288

- 3-(Trifluoromethyl)phenylurea98%

- DTXCID9034028

- DB-042004

- STK350561

-

- MDL: MFCD00025424

- インチ: InChI=1S/C8H7F3N2O/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14)

- InChIKey: FQEIBEOBXKJAMZ-UHFFFAOYSA-N

- ほほえんだ: NC(NC1=CC=CC(C(F)(F)F)=C1)=O

計算された属性

- せいみつぶんしりょう: 204.05100

- どういたいしつりょう: 204.05104734g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 55.1Ų

じっけんとくせい

- ゆうかいてん: 101-103

- ふってん: 237°C at 760 mmHg

- PSA: 55.12000

- LogP: 2.96930

3-(Trifluoromethyl)phenylurea セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

-

危険物標識:

- ちょぞうじょうけん:Sealed in dry,Room Temperature(BD81088)

3-(Trifluoromethyl)phenylurea 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3-(Trifluoromethyl)phenylurea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-230477-0.1g |

[3-(trifluoromethyl)phenyl]urea |

13114-87-9 | 95% | 0.1g |

$19.0 | 2024-06-20 | |

| Enamine | EN300-230477-5.0g |

[3-(trifluoromethyl)phenyl]urea |

13114-87-9 | 95% | 5.0g |

$66.0 | 2024-06-20 | |

| Chemenu | CM182900-100g |

3-(Trifluoromethyl)phenylurea |

13114-87-9 | 97% | 100g |

$281 | 2024-08-02 | |

| Enamine | EN300-230477-0.5g |

[3-(trifluoromethyl)phenyl]urea |

13114-87-9 | 95% | 0.5g |

$19.0 | 2024-06-20 | |

| abcr | AB230321-100 g |

3-(Trifluoromethyl)phenylurea, 98%; . |

13114-87-9 | 98% | 100 g |

€578.60 | 2023-07-20 | |

| abcr | AB230321-25 g |

3-(Trifluoromethyl)phenylurea, 98%; . |

13114-87-9 | 98% | 25 g |

€228.70 | 2023-07-20 | |

| abcr | AB230321-1g |

3-(Trifluoromethyl)phenylurea, 98%; . |

13114-87-9 | 98% | 1g |

€68.80 | 2025-02-10 | |

| abcr | AB230321-5g |

3-(Trifluoromethyl)phenylurea, 98%; . |

13114-87-9 | 98% | 5g |

€93.60 | 2025-02-10 | |

| Apollo Scientific | PC4344-50g |

3-(Trifluoromethyl)phenylurea |

13114-87-9 | 98% | 50g |

£105.00 | 2023-04-20 | |

| abcr | AB230321-1 g |

3-(Trifluoromethyl)phenylurea, 98%; . |

13114-87-9 | 98% | 1 g |

€61.80 | 2023-07-20 |

3-(Trifluoromethyl)phenylurea 関連文献

-

Lata Tiwari,Varun Kumar,Bhuvesh Kumar,Dinesh Mahajan RSC Adv. 2018 8 21585

13114-87-9 (3-(Trifluoromethyl)phenylurea) 関連製品

- 3032-40-4(Urea,N-methyl-N'-[3-(trifluoromethyl)phenyl]-)

- 1960-88-9(1,3-Bis4-(trifluoromethyl)phenylurea)

- 2164-17-2(Fluometuron)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:13114-87-9)3-(Trifluoromethyl)phenylurea

清らかである:99%/99%

はかる:50g/100g

価格 ($):301.0/391.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:13114-87-9)3-(Trifluoromethyl)phenyl]urea

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ